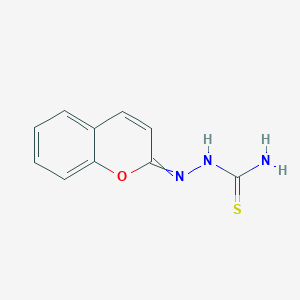
2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide, also known as (chromen-2-ylideneamino)thiourea, is a compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 g/mol . This compound is part of the benzopyran family, which is known for its diverse biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide typically involves the reaction of hydrazinecarbothioamide with 2H-1-benzopyran-2-one. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of VEGFR-2, a receptor involved in tumor angiogenesis . This inhibition leads to reduced blood supply to the tumor, thereby inhibiting its growth. The compound also induces apoptosis in cancer cells through the activation of specific pathways .
Comparison with Similar Compounds
2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide can be compared with other similar compounds such as:
2-(3,4,5-Trimethoxybenzoyl)hydrazinecarbothioamide: This compound has similar structural features but different biological activities.
2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-N-methylhydrazinecarbothioamide: Another structurally related compound with distinct pharmacological properties.
Dichloro(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex: This complex exhibits unique properties due to the presence of a metal center.
Properties
CAS No. |
60373-93-5 |
|---|---|
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(chromen-2-ylideneamino)thiourea |
InChI |
InChI=1S/C10H9N3OS/c11-10(15)13-12-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H3,11,13,15) |
InChI Key |
IDVCTMAUJGOBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=NNC(=S)N)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
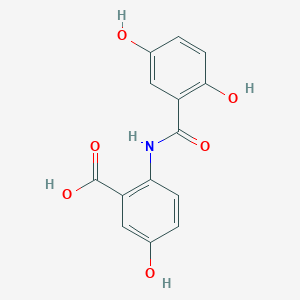
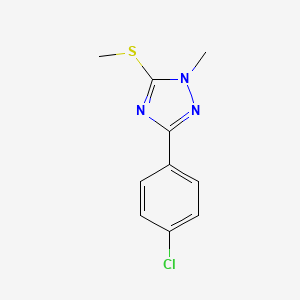
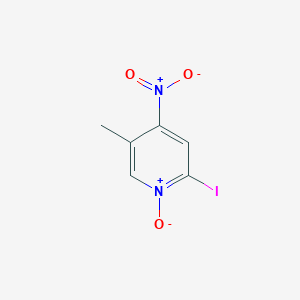
![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)
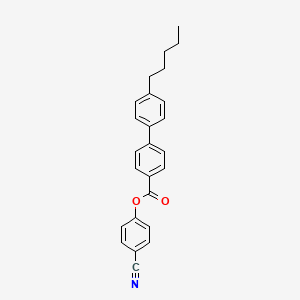
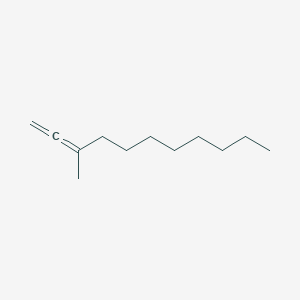
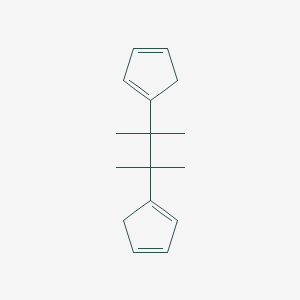
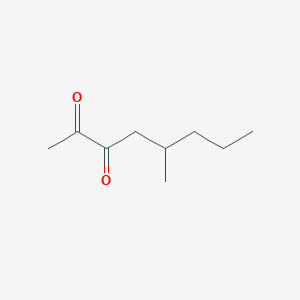
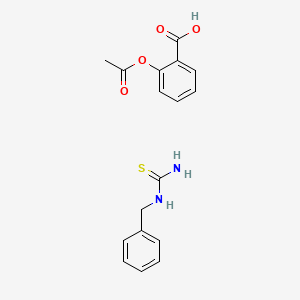
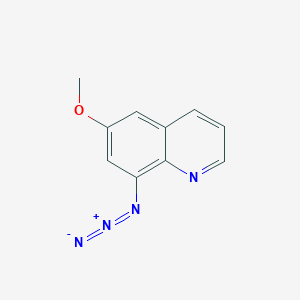
![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)
